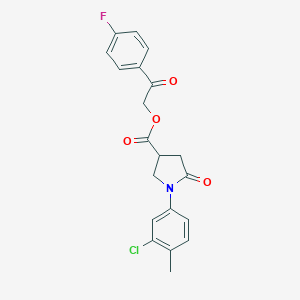
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound 1" and has been synthesized using various methods.
作用機序
The mechanism of action of compound 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, it has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, it has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using compound 1 in lab experiments is its potent activity against various cancer cell lines. Additionally, it has also been shown to exhibit good selectivity towards cancer cells, which makes it a promising lead compound for the development of new anticancer drugs. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of compound 1. One of the main directions is the development of new drugs based on this compound with improved efficacy and safety profiles. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the synthesis of new analogs of compound 1 with improved properties is also an area of interest. Finally, the use of this compound as a building block for the synthesis of new materials with unique properties is also an area of future research.
合成法
Compound 1 can be synthesized using various methods, but the most common method involves the reaction between 3-chloro-4-methylphenylacetic acid and 4-fluorophenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with pyrrolidine and a carbonylating agent such as phosgene to yield compound 1.
科学的研究の応用
Compound 1 has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has also been studied for its potential use as an anti-inflammatory and analgesic agent. In drug discovery, compound 1 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
特性
製品名 |
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C20H17ClFNO4 |
分子量 |
389.8 g/mol |
IUPAC名 |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H17ClFNO4/c1-12-2-7-16(9-17(12)21)23-10-14(8-19(23)25)20(26)27-11-18(24)13-3-5-15(22)6-4-13/h2-7,9,14H,8,10-11H2,1H3 |
InChIキー |
AKXLGNUORXZDHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)










